molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
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Patent
US04623689

Procedure details

A 500-ml flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.07 g of a surface active agent (Emulgen 935 supplied by Kao-Atlas), 0.07 g of another surface active agent (Emulgen 920 supplied by Kao-Atlas), 0.3 g of sodium hydrogensulfite and 46.2 g of water, and the temperature was elevated to 40° C. with stirring in a nitrogen current. A liquid monomer mixture comprising 50 g of styrene, 50 g of n-butyl acrylate and 1 g of methacrylic acid, an aqueous solution of 4.9 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 45.1 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization temperature was maintained for 3 hours and the polymerization mixture was then cooled to room temperature.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
46.2 g
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([OH:3])=[O:2].[Na+:5].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(OCCCC)(=O)C=C.C(O)(=O)C(C)=C>O>[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([S:1]([O-:4])(=[O:3])=[O:2])=[CH:10][CH:9]=1.[Na+:5] |f:0.1,6.7|

Inputs

Step One
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45.1 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
46.2 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a nitrogen current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml flask, the inner atmosphere of which was substituted with nitrogen
CUSTOM
Type
CUSTOM
Details
was elevated to 40° C.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 824.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04623689

Procedure details

A 500-ml flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.07 g of a surface active agent (Emulgen 935 supplied by Kao-Atlas), 0.07 g of another surface active agent (Emulgen 920 supplied by Kao-Atlas), 0.3 g of sodium hydrogensulfite and 46.2 g of water, and the temperature was elevated to 40° C. with stirring in a nitrogen current. A liquid monomer mixture comprising 50 g of styrene, 50 g of n-butyl acrylate and 1 g of methacrylic acid, an aqueous solution of 4.9 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 45.1 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization temperature was maintained for 3 hours and the polymerization mixture was then cooled to room temperature.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
46.2 g
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([OH:3])=[O:2].[Na+:5].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(OCCCC)(=O)C=C.C(O)(=O)C(C)=C>O>[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([S:1]([O-:4])(=[O:3])=[O:2])=[CH:10][CH:9]=1.[Na+:5] |f:0.1,6.7|

Inputs

Step One
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45.1 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
46.2 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a nitrogen current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml flask, the inner atmosphere of which was substituted with nitrogen
CUSTOM
Type
CUSTOM
Details
was elevated to 40° C.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 824.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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